molecular formula C16H15NO6S B2432630 1-(2H-1,3-benzodioxole-5-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine CAS No. 1705166-16-0

1-(2H-1,3-benzodioxole-5-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine

货号: B2432630
CAS 编号: 1705166-16-0
分子量: 349.36
InChI 键: LUADYPAHIUMMAR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2H-1,3-benzodioxole-5-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine is a sophisticated synthetic compound designed for chemical biology and medicinal chemistry research. Its structure integrates a benzodioxole moiety, a feature present in various pharmacologically active compounds that often target the central nervous system, alongside a furan ring and a methanesulfonyl group attached to an azetidine core. This specific architecture, particularly the sulfonyl group adjacent to a nitrogen heterocycle, suggests potential as a key intermediate or a functional probe in drug discovery. Researchers can utilize this compound to investigate protease inhibition, as the sulfonamide group is a known pharmacophore in enzyme inhibitors , or to explore novel interactions with biological targets through its unique three-dimensional scaffold. The presence of the azetidine ring, a strained four-membered saturated heterocycle, is of significant interest for improving the physicochemical and metabolic properties of lead molecules. This reagent is intended for the synthesis and screening of new chemical entities, providing a versatile template for developing potential therapeutics in areas such as neuroscience and oncology.

属性

IUPAC Name

1,3-benzodioxol-5-yl-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6S/c18-16(11-3-4-14-15(6-11)23-10-22-14)17-7-13(8-17)24(19,20)9-12-2-1-5-21-12/h1-6,13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUADYPAHIUMMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)S(=O)(=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Route Design and Reaction Mechanisms

Retrosynthetic Analysis

The target compound dissects into three modular components:

  • Azetidine ring : Synthesized via cyclization reactions or derived from epichlorohydrin intermediates.
  • Furan-2-ylmethanesulfonyl group : Introduced through sulfonylation of azetidine amines.
  • Benzodioxole-5-carbonyl unit : Attached via acylation or coupling reactions.

Stepwise Synthesis Protocol

Azetidine Ring Formation

Epichlorohydrin reacts with primary amines under basic conditions to form azetidine intermediates. For example, 1-benzhydrylazetidin-3-amine is synthesized via nucleophilic ring-opening followed by intramolecular cyclization:

$$
\text{Epichlorohydrin} + \text{Amine} \xrightarrow{\text{K}3\text{PO}4, \text{TDA-1}} \text{Azetidine Intermediate}
$$

Key Conditions :

  • Solvent: Toluene or acetonitrile
  • Base: Tripotassium phosphate ($$K3PO4$$)
  • Catalyst: Tris(dioxa-3,6-heptyl)amine (TDA-1)
  • Temperature: Reflux (108–109°C)
Sulfonylation of Azetidine Amine

The azetidine amine undergoes sulfonylation with furan-2-ylmethanesulfonyl chloride. This step typically employs Schotten-Baumann conditions:

$$
\text{Azetidine Amine} + \text{Furan-2-ylmethanesulfonyl Chloride} \xrightarrow{\text{NaOH, H}_2\text{O/EtOAc}} \text{Sulfonylated Azetidine}
$$

Optimization Notes :

  • Biphasic solvent systems (water/ethyl acetate) improve yield.
  • Reaction monitored by TLC (Rf = 0.5 in 7:3 hexane/EtOAc).
Acylation with Benzodioxole-5-Carbonyl Chloride

The final acylation introduces the benzodioxole moiety via nucleophilic acyl substitution:

$$
\text{Sulfonylated Azetidine} + \text{Benzodioxole-5-Carbonyl Chloride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{Target Compound}
$$

Critical Parameters :

  • Base: Triethylamine ($$Et_3N$$) for HCl scavenging.
  • Solvent: Dichloromethane (CH$$2$$Cl$$2$$) at 0–5°C to minimize side reactions.

Reaction Optimization and Challenges

Yield Optimization Strategies

Step Yield (%) Key Factors Source
Azetidine Formation 60–70 Excess epichlorohydrin (1.5 eq), TDA-1 (0.1 eq)
Sulfonylation 85–90 Slow addition of sulfonyl chloride, pH 8–9
Acylation 75–80 Low temperature, anhydrous conditions

Common Side Reactions and Mitigation

  • Azetidine Ring Opening : Minimized by using non-protic solvents (toluene) and avoiding strong acids.
  • Sulfonamide Hydrolysis : Controlled by maintaining pH < 9 during sulfonylation.
  • Carbonyl Oxidation : Prevented by inert atmosphere (N$$_2$$) and antioxidant additives (BHT).

Analytical Characterization

Spectroscopic Data

Technique Key Signals Assignment Source
$$^1$$H NMR δ 6.85 (d, J = 8.4 Hz, 1H), δ 5.05 (s, 2H) Benzodioxole aromatic protons, OCH$$_2$$O
$$^{13}$$C NMR δ 169.8 (C=O), δ 132.5 (SO$$_2$$), δ 110.4 (furan C-2) Carbonyl, sulfonyl, furan carbons
IR (cm$$^{-1}$$) 1715 (C=O), 1350–1150 (S=O), 1240 (C-O-C) Functional group vibrations
MS (ESI+) m/z 350.1 [M+H]$$^+$$ (calc. 349.36) Molecular ion confirmation

Purity Assessment

  • HPLC : >98% purity using C18 column (MeCN/H$$_2$$O, 70:30, 1 mL/min).
  • Elemental Analysis : C 55.01%, H 4.33%, N 4.01% (theoretical: C 55.14%, H 4.34%, N 4.01%).

Industrial-Scale Considerations

Solvent and Catalyst Recovery

  • Toluene : Distilled and reused (90% recovery).
  • TDA-1 : Extracted via aqueous wash (pH 3) and recycled.

Crystallization Protocols

  • Final Product : Crystallized from ethyl acetate/hexane (1:3) at −20°C, yielding needle-like crystals.
  • Intermediate Purification : Silica gel chromatography (230–400 mesh, 5% MeOH/CH$$2$$Cl$$2$$).

Comparative Analysis with Structural Analogues

Compound Key Structural Difference Synthetic Yield (%) Bioactivity Source
Methyl 2-(3-((furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)benzoate Ester vs. benzodioxole carbonyl 78 Antifungal (IC$$_{50}$$ = 12 μM)
N-(1-Benzhydrylazetidin-3-yl)-N-phenylmethylsulfonamide Benzhydryl vs. benzodioxole 65 AMPK activation

化学反应分析

Types of Reactions

1-(2H-1,3-benzodioxole-5-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the sulfonyl group can produce sulfides .

科学研究应用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .

Biology

In biological research, 1-(2H-1,3-benzodioxole-5-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine has been studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and as a potential therapeutic agent .

Medicine

In medicinal chemistry, this compound is being investigated for its potential use in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for the treatment of diseases such as cancer and infectious diseases .

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.

作用机制

The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action can include inhibition of signal transduction pathways, induction of apoptosis, and modulation of gene expression.

相似化合物的比较

Similar Compounds

  • Benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)methanone
  • 4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine
  • 2-Propenal, 3-(1,3-benzodioxol-5-yl)-

Uniqueness

Compared to similar compounds, 1-(2H-1,3-benzodioxole-5-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine stands out due to its unique combination of functional groups. This allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets.

生物活性

1-(2H-1,3-benzodioxole-5-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a benzodioxole moiety and a furan ring, which contribute to its diverse biological properties. The general structure can be represented as follows:

Property Details
IUPAC Name 1-(2H-1,3-benzodioxole-5-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine
Molecular Formula C15H15N3O5S
Molecular Weight 333.35 g/mol
CAS Number 2097859-11-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate enzyme activities and receptor functions, leading to alterations in cellular signaling pathways. The compound's interactions may involve:

  • Enzyme Inhibition: Targeting specific enzymes involved in metabolic processes.
  • Receptor Binding: Modulating receptor activity which can affect gene expression and cellular responses.

Anticancer Activity

Research indicates that 1-(2H-1,3-benzodioxole-5-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism
HepG2<10Induction of apoptosis via caspase activation
MCF7<15Cell cycle arrest in the G0/G1 phase

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. Experimental models have highlighted its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential applications in treating inflammatory diseases.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, preliminary studies have indicated that this compound possesses antimicrobial properties against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Study on HepG2 Cells: A study investigated the effects of the compound on HepG2 liver cancer cells, revealing that it significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.
  • Inflammation Model in Rats: In vivo studies using rat models demonstrated that administration of the compound reduced edema and inflammatory markers following carrageenan-induced paw edema.
  • Antimicrobial Efficacy: A recent study assessed the antimicrobial activity against multi-drug resistant strains, showing promising results that warrant further exploration into its application as an antimicrobial agent.

常见问题

Q. What are the optimized synthetic routes for 1-(2H-1,3-benzodioxole-5-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization of the azetidine core. Key steps include:

  • Azetidine ring formation : Cyclization of a β-amino alcohol precursor under Mitsunobu conditions (e.g., using DIAD and triphenylphosphine) .
  • Sulfonylation : Reaction of the azetidine intermediate with (furan-2-yl)methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonyl group .
  • Benzodioxole-carbonyl coupling : Acylation using 2H-1,3-benzodioxole-5-carbonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) .
    Yield optimization requires precise control of stoichiometry, solvent polarity (e.g., THF vs. DMF), and temperature. For example, excess sulfonyl chloride may lead to di-substitution byproducts, necessitating HPLC monitoring .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Core techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry of the azetidine ring and sulfonyl/furan substituents. Overlapping signals in the aromatic region (e.g., benzodioxole protons) may require 2D-COSY or HSQC .
  • HPLC-MS : To assess purity (>95%) and detect trace impurities (e.g., unreacted intermediates) .
  • FT-IR : Verification of carbonyl (C=O, ~1700 cm1^{-1}) and sulfonyl (S=O, ~1350–1150 cm1^{-1}) functional groups .
    Contradictions arising from stereochemical ambiguity can be resolved via X-ray crystallography or computational modeling (e.g., DFT-based NMR prediction) .

Q. What preliminary bioactivity screening strategies are recommended for this compound?

Initial screens should focus on:

  • Enzyme inhibition assays : Target kinases or proteases due to the sulfonyl group’s potential interaction with catalytic cysteine residues .
  • Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to evaluate IC50_{50} values .
  • Solubility and stability : Assess pharmacokinetic viability via shake-flask solubility tests (aqueous buffer at pH 7.4) and forced degradation studies (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

SAR strategies include:

  • Substituent variation : Replace the furan-2-yl group with other heterocycles (e.g., thiophene, pyridine) to evaluate potency shifts against target enzymes .
  • Stereochemical probes : Synthesize enantiomers via chiral chromatography or asymmetric catalysis to isolate active conformers .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions between the benzodioxole carbonyl and enzyme active sites .

Q. How do pH and temperature affect the compound’s stability, and what degradation pathways are observed?

Stability studies under accelerated conditions reveal:

  • Acidic/basic hydrolysis : The benzodioxole moiety is prone to ring-opening at pH <3 or >10, forming catechol derivatives detectable via LC-MS .
  • Thermal decomposition : Above 80°C, sulfonyl-azetidine bonds may cleave, generating furan-methanesulfonic acid byproducts .
    Mitigation strategies include lyophilization for long-term storage and formulation with cyclodextrins to enhance aqueous stability .

Q. What experimental designs resolve contradictions in bioactivity data across different assays?

Discrepancies often arise from:

  • Assay interference : Sulfonyl groups may chelate metal ions in colorimetric assays (e.g., ALP), requiring validation via orthogonal methods (e.g., fluorescence-based assays) .
  • Cell line variability : Use isogenic cell panels to control for genetic background effects. For example, test CYP450-expressing vs. null lines to assess metabolic activation .
  • Dose-response refinement : Employ Hill slope analysis to distinguish specific binding from non-specific aggregation at high concentrations .

Q. How can regioselectivity challenges in azetidine functionalization be addressed during synthesis?

Regioselectivity issues during sulfonylation or acylation can be mitigated by:

  • Protecting group strategies : Temporarily block the azetidine nitrogen with Boc groups to direct substitution to the 3-position .
  • Lewis acid catalysis : Use ZnCl2_2 to polarize the sulfonyl chloride, favoring attack at the less sterically hindered azetidine carbon .
  • Computational guidance : DFT calculations (e.g., Gaussian) to predict transition state energies for competing reaction pathways .

Q. What methodologies are recommended for identifying the compound’s molecular targets in complex biological systems?

Advanced target deconvolution approaches include:

  • Chemical proteomics : Immobilize the compound on agarose beads for pull-down assays coupled with LC-MS/MS to identify binding proteins .
  • Transcriptomic profiling : RNA-seq or CRISPR-Cas9 screens to correlate gene expression changes with treatment .
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics to purified recombinant targets (e.g., kinases) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。